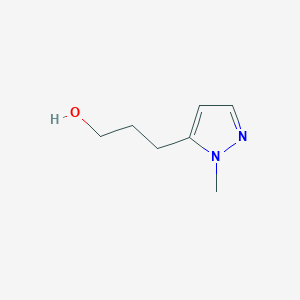
3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is an organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a propanol chain at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Addition of the Propanol Chain: The final step involves the addition of a propanol chain at the 3-position, which can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid.
Reduction: 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine.
Substitution: 3-(1-Methyl-1H-pyrazol-5-yl)propyl chloride.
科学的研究の応用
Chemistry
In chemistry, 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active pyrazole derivatives. It can be used to study enzyme interactions and metabolic pathways involving pyrazole-containing compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and functional versatility make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.
類似化合物との比較
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
3-(2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-5,10H,2-3,6H2,1H3 |
InChIキー |
QCJKGEQAOIQBSZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


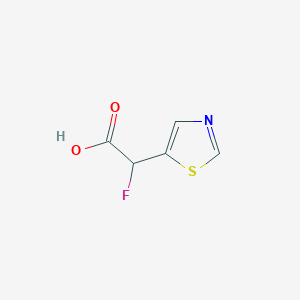
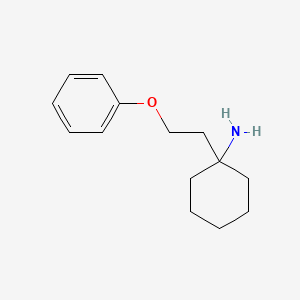
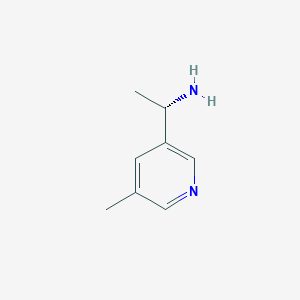

![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)
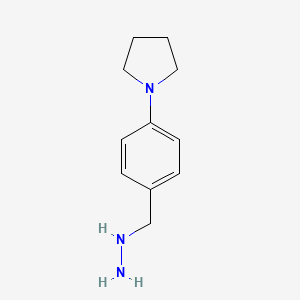

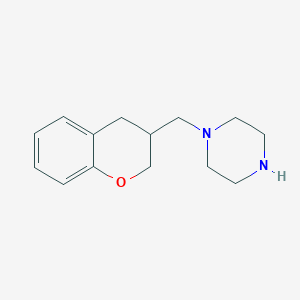
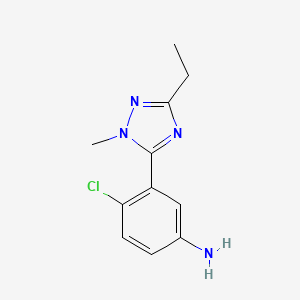

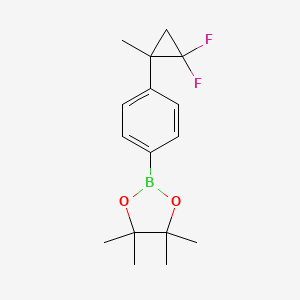
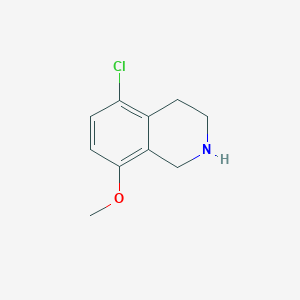

![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
